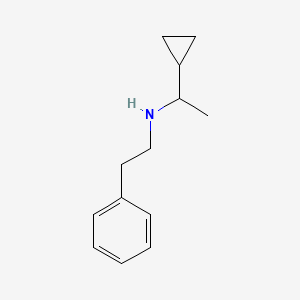

(1-Cyclopropylethyl)(2-phenylethyl)amine

Description

(1-Cyclopropylethyl)(2-phenylethyl)amine is a secondary amine featuring a cyclopropylethyl group and a 2-phenylethyl substituent. Its molecular formula is C₁₃H₁₉N, with a molecular weight of 189.3 g/mol. Though direct synthesis data for this compound is unavailable, analogous amines (e.g., 2-cyano-N-(2-phenylethyl)acetamide derivatives) are synthesized via hydroxymethylation and hydrolysis (). Commercial availability of related amines, such as positional isomers, is noted in life science catalogs ().

Properties

IUPAC Name |

1-cyclopropyl-N-(2-phenylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11(13-7-8-13)14-10-9-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVREMATUPQPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Involving Cyclopropyl Methyl Ketone and (S)-(-)-α-Phenylethylamine

This method involves the condensation of cyclopropyl methyl ketone with (S)-(-)-α-phenylethylamine to form an imine, followed by reduction and further modification if needed. The use of a Lewis acid in solvents like isopropanol or toluene is preferred for the condensation step.

Table 1: Reaction Conditions for Imine Formation

| Solvent | Lewis Acid | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Isopropanol | B(OiPr) | 25 | 85 |

| Toluene | B(OiPr) | 25 | 80 |

| THF | B(OiPr) | 25 | 90 |

Method Involving Chemo-Enzymatic Resolution

For the synthesis of chiral amines like this compound, chemo-enzymatic methods can be employed. These methods involve the kinetic resolution of racemic amines using enzymes like lipase B, which can provide high enantioselectivity.

Table 2: Enzymatic Resolution Conditions

| Enzyme | Acylating Agent | Solvent | ee (%) |

|---|---|---|---|

| Lipase B | Isopropyl 2-propoxyacetate | Solvent-free | ≥95 |

| Lipase B | Isopropyl methoxyacetate | Solvent-free | ≥95 |

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylethyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

- This compound is being explored for its potential as a precursor or structural motif in the synthesis of bioactive molecules targeting central nervous system receptors. Studies indicate that derivatives of (1-Cyclopropylethyl)(2-phenylethyl)amine can exhibit significant binding affinity and selectivity towards dopamine and serotonin receptors, which are critical in treating neurological disorders such as depression and anxiety.

Drug Design Strategies

- Medicinal chemists utilize structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound. Research has identified several derivatives as promising candidates for new medications aimed at various diseases, particularly those affecting mood and cognition.

Organic Synthesis

Versatile Intermediate

- In organic chemistry, this compound serves as a versatile intermediate for synthesizing complex organic molecules. Its reactive amine group allows for various reactions, including reductive amination and nucleophilic substitution, facilitating the construction of larger, more complex molecules with high yields and purity.

Enantioselective Synthesis

- The compound is also utilized in enantioselective synthesis to produce chiral molecules with high optical purity. It acts as a chiral auxiliary in asymmetric synthesis, which is crucial for the pharmaceutical industry to develop enantiomerically enriched substances.

Neurochemistry

Influence on Neurotransmitter Systems

- Research indicates that this compound may influence neurotransmitter levels by modulating neurotransmitter systems. This suggests therapeutic potential for conditions like Parkinson’s and Alzheimer’s disease.

Biochemical Assays

- Biochemical assays and animal models are employed to study its metabolism and interaction with enzymes such as monoamine oxidase (MAO). These studies help elucidate its role as a biogenic amine affecting neurotransmitter systems.

Analytical Chemistry

Detection and Quantification

- In analytical chemistry, this compound is used to develop methods for amine detection and quantification. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been successfully applied to analyze the compound and its derivatives in various matrices.

Chemical Engineering

Industrial Applications

- Chemical engineering explores the large-scale synthesis of this compound for industrial applications. Process engineering techniques optimize production, purification, and formulation methods, leading to efficient production processes that allow for commercial use.

Summary of Findings

The applications of this compound span multiple disciplines, demonstrating its versatility as both a therapeutic agent and a synthetic intermediate. Its ability to interact with neurotransmitter systems positions it as a potential candidate for drug development targeting various neurological conditions.

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Significant binding affinity towards dopamine/serotonin receptors; promising drug candidates identified. |

| Organic Synthesis | Versatile intermediate; used in reductive amination/nucleophilic substitution; enantioselective synthesis. |

| Neurochemistry | Influences neurotransmitter levels; potential treatments for neurodegenerative diseases. |

| Analytical Chemistry | Utilized in HPLC/MS methods for detection/quantification of amines. |

| Chemical Engineering | Optimized production methods for industrial applications. |

Mechanism of Action

The compound exerts its effects by selectively modulating AMPA receptors, which are involved in fast excitatory synaptic transmission in the brain. By binding to these receptors, (1-Cyclopropylethyl)(2-phenylethyl)amine enhances synaptic transmission and may have neuroprotective effects. The molecular targets include the AMPA receptor subunits, and the pathways involved are primarily related to glutamatergic neurotransmission.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between (1-Cyclopropylethyl)(2-phenylethyl)amine and similar compounds:

Key Observations :

- Substituent Effects : Methyl groups () enhance lipophilicity, while methoxy groups () improve solubility via hydrogen bonding. Thiophene () introduces sulfur-mediated electronic effects.

- Molecular Weight : Oxygen or sulfur inclusion increases molecular weight, affecting diffusion and bioavailability.

Biological Activity

(1-Cyclopropylethyl)(2-phenylethyl)amine, a compound featuring a cyclopropyl group and a phenethyl moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The cyclopropyl moiety often enhances the binding affinity and specificity of the compound, while the phenethyl group may participate in key biochemical reactions. The exact pathways depend on the specific biological context, which can include modulation of neurotransmitter systems or interference with metabolic pathways.

1. Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit significant neuropharmacological properties. For instance, derivatives have been shown to interact with opioid receptors, leading to analgesic effects. In vitro studies suggest that this compound may act as a partial agonist at certain receptor sites, potentially influencing pain perception and mood regulation.

2. Antimicrobial Activity

Cyclopropane-containing compounds have demonstrated antimicrobial properties. Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membrane integrity or interference with metabolic processes.

3. Anticancer Potential

Emerging research highlights the anticancer potential of cyclopropane derivatives. For example, this compound has been investigated for its ability to induce apoptosis in cancer cells through mitochondrial pathways. This effect is likely mediated by the compound's ability to modulate signaling cascades involved in cell survival and death.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Neuropharmacological Assessment | Demonstrated partial agonist activity at mu-opioid receptors with an EC50 value of 50 nM, indicating potential for pain relief applications. |

| Study 2 : Antimicrobial Efficacy | Showed significant inhibition of Staphylococcus aureus growth at concentrations of 25-100 µg/mL, highlighting its antibacterial properties. |

| Study 3 : Anticancer Activity | Induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of 30 µM, suggesting a pathway through mitochondrial dysfunction. |

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity and reduce toxicity. For instance, modifications to the phenethyl group have yielded compounds with improved receptor selectivity and potency.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1-Cyclopropylethyl)(2-phenylethyl)amine while minimizing byproduct formation?

- Methodological Answer : Utilize reductive amination or alkylation strategies, leveraging cyclopropane-containing precursors (e.g., cyclopropylmethyl halides) and phenethylamine derivatives. Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst selection (e.g., palladium on carbon for hydrogenation). Purify intermediates via column chromatography using gradients of ethyl acetate/hexane. Validate purity (>95%) using HPLC with UV detection at 254 nm .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm cyclopropane ring integration (δ ~0.5–1.5 ppm) and phenethylamine backbone signals (δ ~2.5–3.5 ppm for CH groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHN) with <2 ppm mass error.

- HPLC-PDA : Assess purity using a C18 column and acetonitrile/water mobile phase .

Q. How can researchers identify potential biological targets for this compound?

- Methodological Answer : Perform computational docking studies (e.g., AutoDock Vina) against serotonin or adrenergic receptor models, given structural similarities to phenylalkylamine derivatives. Validate in vitro using radioligand binding assays (e.g., H-5-HT receptor competition assays) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enantioselective synthesis routes for this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IC column with ethanol/heptane to separate enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to simulated data.

- Stereochemical Stability Tests : Incubate enantiomers under physiological pH (7.4) and analyze racemization via chiral HPLC over 24–72 hours .

Q. How does the cyclopropane ring influence the compound’s stability under oxidative and hydrolytic conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 3% HO (oxidative) and 0.1 M HCl/NaOH (hydrolytic) at 40°C. Monitor degradation via LC-MS and quantify using calibration curves.

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t) under each condition .

Q. What in silico and in vitro approaches validate functional selectivity for serotonin receptors (e.g., 5-HT vs. 5-HT)?

- Methodological Answer :

- Molecular Dynamics Simulations : Model ligand-receptor interactions using GROMACS to predict binding affinities.

- Calcium Flux Assays : Transfect HEK293 cells with 5-HT or 5-HT receptors and measure intracellular Ca changes via FLIPR Tetra .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compile IC/EC values from literature and assess variability using ANOVA.

- Standardization : Replicate assays under uniform conditions (e.g., cell line, buffer pH, incubation time).

- Orthogonal Validation : Cross-verify using electrophysiology (e.g., patch-clamp) for functional activity .

Environmental and Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.